tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H17F3N2O2 and a molecular weight of 254.25 g/mol . It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and drug discovery. The compound is characterized by the presence of a trifluoromethyl group attached to a piperazine ring, which is further substituted with a tert-butyl ester group.
Preparation Methods
tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylamine with trifluoroacetic anhydride and piperazine. The reaction conditions typically include the use of an inert atmosphere and controlled temperatures to ensure the desired product’s formation. The compound can be characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.
Chemical Reactions Analysis
tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate has been utilized in various scientific research areas, including:
Organic Synthesis: It serves as a reagent for preparing various molecules, including amino acids, peptides, and heterocyclic compounds.
Medicinal Chemistry: The compound is used in drug discovery and development, particularly in designing molecules with potential therapeutic applications.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparison with Similar Compounds
tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl piperazine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Contains an additional amino group and a phenyl ring, leading to distinct applications and reactivity.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-6-7(15)10(11,12)13/h7,14H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMABGNQLJFIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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